[4-(2-FLUOROBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-FLUOROBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE is a chemical compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 2-fluorophenylmethyl group and a naphthalenylmethanone moiety. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-FLUOROBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE typically involves the reaction of 1-(2-fluorobenzyl)piperazine with 1-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(2-FLUOROBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
[4-(2-FLUOROBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors and its effects on biochemical pathways.
Mechanism of Action
The mechanism of action of [4-(2-FLUOROBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
[4-[(2-Fluorophenyl)piperazin-1-yl]methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a triazin-2-amine moiety instead of the methanone group.
1-Bis(4-fluorophenyl)methyl piperazine: A related compound with a bis(4-fluorophenyl)methyl group instead of the naphthalenylmethanone moiety.
Uniqueness
[4-(2-FLUOROBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C22H21FN2O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C22H21FN2O/c23-21-11-4-2-7-18(21)16-24-12-14-25(15-13-24)22(26)20-10-5-8-17-6-1-3-9-19(17)20/h1-11H,12-16H2 |
InChI Key |
WFQQWXIFGRMRIK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.